Cloprednol - 5251-34-3

Cloprednol

Catalog Number: EVT-263903
CAS Number: 5251-34-3
Molecular Formula: C21H25ClO5
Molecular Weight: 392.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cloprednol is a synthetic glucocorticoid, a class of corticosteroids that are structurally similar to cortisol, a hormone naturally produced by the adrenal glands. [] Cloprednol is a short-acting corticosteroid. [] In scientific research, Cloprednol serves as a valuable tool for investigating glucocorticoid receptor interactions, studying the hypothalamic-pituitary-adrenal (HPA) axis function, and understanding the metabolic effects of corticosteroids. [, ]

Prednisolone

  • Relevance: Prednisolone is frequently compared to Cloprednol in the provided research, often as a benchmark for evaluating Cloprednol's efficacy and safety profile. Studies suggest that Cloprednol might offer comparable anti-inflammatory potency to Prednisolone but with a potentially reduced risk of certain side effects, particularly regarding hypothalamic-pituitary-adrenal (HPA) axis suppression and bone loss [, , , , , , ]. Structurally, both compounds are glucocorticoids, but Cloprednol has a chlorine atom at position 6, distinguishing it from Prednisolone.

Hydrocortisone

  • Relevance: Research on Cloprednol often refers to Hydrocortisone regarding sodium retention properties. Studies indicate that both Cloprednol and Prednisolone lack the significant sodium-retaining effects observed with Hydrocortisone []. This difference is significant as sodium retention can lead to adverse effects such as edema and hypertension.

Dexamethasone

  • Relevance: Dexamethasone serves as a comparator to Cloprednol in several studies examining the effects of corticosteroids on HPA axis function. Results consistently demonstrate that Dexamethasone, even at lower doses, causes more pronounced HPA axis suppression than Cloprednol []. This suggests that Cloprednol might offer a safer alternative with a reduced risk of adrenal insufficiency, a serious side effect associated with prolonged glucocorticoid use.

Betamethasone

  • Relevance: Similar to Dexamethasone, Betamethasone is included in studies comparing the impact of different corticosteroids on HPA axis function []. Findings consistently show that both Dexamethasone and Betamethasone lead to a greater degree of HPA axis suppression than Cloprednol at equivalent anti-inflammatory doses. This reinforces the potential for Cloprednol as a glucocorticoid with a reduced risk of HPA axis suppression.

Triamcinolone

  • Relevance: Triamcinolone is mentioned alongside Cloprednol in research investigating the impact of corticosteroids on HPA axis function after a single dose []. Results indicate that Triamcinolone, similar to Dexamethasone, tends to cause more significant HPA axis suppression compared to Cloprednol. This highlights Cloprednol's potential as a corticosteroid with a relatively lower risk of HPA axis suppression after a single dose.
Source and Classification

Cloprednol is derived from natural corticosteroids but has been modified to enhance its pharmacological profile. It falls under the classification of synthetic glucocorticoids, which are designed to mimic the effects of naturally occurring hormones produced by the adrenal cortex. These compounds are characterized by their ability to bind to glucocorticoid receptors, leading to various biological effects such as anti-inflammatory action, immunosuppression, and metabolic regulation.

Synthesis Analysis

The synthesis of Cloprednol involves several chemical reactions that typically include the modification of steroidal structures. A common method for synthesizing Cloprednol involves:

  1. Starting Material: The synthesis often begins with a suitable steroid precursor, such as hydrocortisone or other related steroids.
  2. Chemical Modifications: Key modifications include oxidation, reduction, and substitution reactions to introduce functional groups that enhance its activity and stability.
  3. Reagents and Conditions: The synthesis may utilize reagents like chlorinating agents, oxidizing agents (e.g., chromium trioxide), and various solvents under controlled temperature conditions. Specific parameters such as reaction time and temperature are critical for optimizing yield and purity.

The detailed synthetic pathway can vary based on the desired formulation and specific application of Cloprednol .

Molecular Structure Analysis

The molecular formula of Cloprednol is C21H29ClO4C_{21}H_{29}ClO_4, indicating it contains 21 carbon atoms, 29 hydrogen atoms, one chlorine atom, and four oxygen atoms. Its structure features a steroid backbone with specific functional groups that confer its glucocorticoid properties.

Structural Features

  • Steroidal Framework: Cloprednol retains the four-ring structure typical of steroids.
  • Chlorine Substitution: The presence of chlorine enhances its anti-inflammatory potency.
  • Hydroxyl Groups: Hydroxyl (-OH) groups contribute to its solubility and receptor binding affinity.

The stereochemistry of Cloprednol plays a crucial role in its biological activity, influencing how effectively it interacts with glucocorticoid receptors .

Chemical Reactions Analysis

Cloprednol undergoes various chemical reactions that can modify its structure and activity:

  1. Oxidation Reactions: Cloprednol can be oxidized to yield different derivatives that may exhibit altered pharmacological properties.
  2. Reduction Reactions: Reduction processes can convert ketones to alcohols, potentially modifying the compound's activity.
  3. Substitution Reactions: Substituting functional groups can enhance or reduce bioactivity depending on the nature of the substituents.

These reactions are essential for developing new formulations or derivatives with improved therapeutic profiles .

Mechanism of Action

Cloprednol exerts its effects primarily through:

  1. Glucocorticoid Receptor Binding: The compound binds to glucocorticoid receptors in target tissues, leading to a cascade of genomic effects that modulate gene expression.
  2. Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and mediators (such as interleukins), Cloprednol reduces inflammation at the cellular level.
  3. Immunosuppressive Action: It decreases lymphocyte proliferation and alters immune responses, making it beneficial in autoimmune conditions.

The pharmacodynamics of Cloprednol suggest a rapid onset of action due to its efficient receptor binding and subsequent gene regulation .

Physical and Chemical Properties Analysis

Cloprednol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 394.92 g/mol.
  • Solubility: Cloprednol is moderately soluble in organic solvents but has limited solubility in water, which affects its formulation for oral delivery.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation as a pharmaceutical agent and dictate storage conditions to maintain efficacy .

Applications

Cloprednol is utilized in various clinical settings due to its potent anti-inflammatory and immunosuppressive effects:

  1. Chronic Inflammatory Diseases: It is effective in treating conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
  2. Autoimmune Disorders: Cloprednol helps manage symptoms in diseases like lupus erythematosus by suppressing inappropriate immune responses.
  3. Dermatological Applications: Topical formulations may be used for skin conditions characterized by inflammation.

Research continues into optimizing Cloprednol's formulations to enhance bioavailability and therapeutic effectiveness .

Historical Context and Development of Cloprednol

Discovery and Early Pharmacological Investigations

Cloprednol emerged in the 1970s as a synthetic glucocorticoid developed through strategic modifications of the cortisol structure. Its design aimed to optimize anti-inflammatory potency while minimizing mineralocorticoid activity—a common limitation of early corticosteroids. Pharmacokinetic studies in healthy volunteers established its distinctive profile: a short plasma half-life of 1.8–2.7 hours and nonlinear plasma protein binding that influenced its free fraction dynamics. Oral clearance (CL/F) ranged between 15–22 L/h, necessitating conversion to unbound concentrations for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling [1].

Mechanistically, Cloprednol exhibited high specificity for the glucocorticoid receptor (GR). In vitro analyses demonstrated its ability to translocate the GR complex to the nucleus, modulating transcription of anti-inflammatory genes (transactivation) and suppressing pro-inflammatory cytokines (transrepression). This dual action inhibited lymphocyte and granulocyte migration more effectively than earlier corticosteroids. Integrated PK/PD modeling linked unbound Cloprednol concentrations to immunomodulatory effects, with E50 values (concentration for 50% maximal effect) of 3.6–4.7 ng/mL for granulocytes and 1.2–4.6 ng/mL for lymphocytes. These values aligned closely with its documented GR binding affinity [1] [2].

Table 1: Key Pharmacokinetic Parameters of Cloprednol

ParameterRangeNotes
Plasma Half-life1.8–2.7 hoursShorter for unbound fraction
Oral Clearance (CL/F)15–22 L/hDose-dependent (2.5–15 mg doses)
E50 (Lymphocytes)1.2–4.6 ng/mLUnbound concentration
E50 (Granulocytes)3.6–4.7 ng/mLUnbound concentration

Evolution of Clinical Indications: Asthma and Inflammatory Rheumatic Diseases

Cloprednol’s clinical development prioritized severe asthma, particularly in steroid-dependent pediatric populations. A landmark 1979 study of 17 children switched from prednisone to Cloprednol revealed significant improvements:

  • Reduction in daily pulmonary symptom scores (p<0.01)
  • Enhanced afternoon pulmonary function (FEV₁, FVC, PEFR; p<0.05)
  • Partial recovery of hypothalamic-pituitary-adrenal (HPA) axis function, evidenced by improved cortisol response to ACTH challenge [3]

A comparative 6-week trial established Cloprednol’s superiority over alternate-day prednisolone in children with severe asthma. Patients receiving daily Cloprednol showed fewer asthma attacks, lower bronchodilator use, and better lung function metrics—positioning it as a viable alternative for refractory cases [4].

Though asthma remained its primary indication, Cloprednol received regulatory approval for inflammatory rheumatic diseases in multiple markets. Its short half-life and reduced mineralocorticoid activity (compared to prednisone) offered theoretical advantages for chronic inflammatory conditions. However, robust clinical trial data in rheumatoid arthritis or related disorders remained limited compared to its asthma applications. Post-marketing observations noted utility in managing acute flares, but formal comparative studies against established therapies (e.g., prednisolone, methylprednisolone) were sparse [7] [8].

Table 2: Clinical Efficacy of Cloprednol in Pediatric Asthma Trials

Outcome MeasureImprovement with CloprednolStudy Duration
Pulmonary Symptom ScoresSignificant reduction (p<0.01)1 year [3]
FEV₁/FVC/PEFRAfternoon values significantly higher (p<0.05)6 weeks [4]
HPA Axis FunctionImproved cortisol response to ACTH challenge1 year [3]
Asthma ExacerbationsReduced vs. alternate-day prednisolone6 weeks [4]

Regulatory and Market Status: Discontinuation and Legacy Use

Cloprednol achieved market authorization in several European and North American countries under brand names including Cloprex® and Prednol® during the 1980s–1990s [2]. Its initial adoption targeted steroid-dependent asthma patients, particularly children requiring daily systemic corticosteroids. However, its commercial trajectory faced significant challenges:

  • Therapeutic Shifts: The advent of high-potency inhaled corticosteroids (e.g., fluticasone, budesonide) in the 1990s reduced reliance on oral systemic agents for moderate asthma. These inhaled alternatives offered localized anti-inflammatory effects with minimal systemic absorption, diminishing Cloprednol’s role in first-line management [5] [8].
  • Biologics Disruption: By the early 2000s, biologics targeting specific inflammatory pathways (e.g., anti-IgE, anti-IL5 agents) emerged for severe eosinophilic and allergic asthma. These agents demonstrated superior steroid-sparing effects in refractory populations, further eroding Cloprednol’s niche [10].
  • Pharmacoeconomic Factors: Despite its favorable PK profile, Cloprednol required daily dosing and lacked long-term safety advantages over prednisone. Newer oral agents like deflazacort (approved in 1996) offered alternative dosing regimens and toxicity profiles, intensifying market competition [1] [7].

By the 2010s, Cloprednol was discontinued in major markets due to declining prescriptions and absence of novel formulations. Its legacy persists primarily in historical contexts:

  • A transitional agent bridging first-generation corticosteroids and modern targeted therapies
  • Proof-of-concept for short-half-life glucocorticoids in HPA axis preservation
  • Early validation of PK/PD modeling for corticosteroid development [1] [3]

Properties

CAS Number

5251-34-3

Product Name

Cloprednol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H25ClO5

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1

InChI Key

YTJIBEDMAQUYSZ-FDNPDPBUSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O

Solubility

Soluble in DMSO

Synonyms

Cloprednol; Cloradryn; Novacort; Syntestan; RS-4691; RS 4691; RS4691;

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=C(C4=CC(=O)C=C[C@]34C)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.